molecular formula C13H23NO B2958762 4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one CAS No. 1599569-26-2

4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one

Cat. No. B2958762
CAS RN: 1599569-26-2
M. Wt: 209.333
InChI Key: LTKBDMRGOWNNSC-UHFFFAOYSA-N
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Description

“4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one” is a chemical compound with the CAS Number: 1599569-26-2 . It has a molecular weight of 209.33 . The IUPAC name for this compound is 4-(3-isopropylpyrrolidin-1-yl)cyclohexan-1-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO/c1-10(2)11-7-8-14(9-11)12-3-5-13(15)6-4-12/h10-12H,3-9H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is -10 degrees .

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Derivative Syntheses : 4-Yn-1-ones, including compounds similar to the target chemical, have been used in catalytic reactions under oxidative carbonylation conditions to produce various heterocyclic derivatives like tetrahydrofuran and oxazoline derivatives. These reactions involve palladium-catalyzed oxidative cyclization-alkoxycarbonylation and can lead to cyclopentenone, dihydropyridinone, and tetrahydropyridinedione derivatives (Bacchi et al., 2005).

  • Crystal Structure of Spiro Derivatives : Compounds with structural elements similar to 4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one have been studied for their crystal structure, contributing to understanding the molecular geometry and potential applications in materials science. For instance, the crystal structure of spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3'-chroman-4-one] was analyzed (Thinagar et al., 2000).

Application in Organic Synthesis

  • Enantioselective Addition Catalysis : Derivatives of this compound have been utilized in the enantioselective addition of diethylzinc to aldehydes, catalyzed by (R)-1-phenylethylamine-derived 1,4-amino alcohols. This process is crucial in organic synthesis for producing chiral secondary alcohols with high enantioselectivity (Asami et al., 2015).

  • Hybrid Heterocyclic System Design : Utilizing reactions similar to those involving the target compound, researchers have developed methods to synthesize hybrid heterocyclic systems combining furoxan and pyridine rings. This is achieved through tandem inverse-electron-demand hetero-Diels–Alder/retro-Diels–Alder reactions, underscoring the compound's role in creating novel polyheterocyclic ensembles (Fershtat et al., 2016).

Biomedical and Pharmaceutical Research

  • Antimicrobial and Antioxidant Activity : Compounds structurally related to this compound have been synthesized and tested for antimicrobial and antioxidant activities. Some of these compounds demonstrated moderate antifungal activity, indicating potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).

  • Antiproliferative Agents : Dispiroindole derivatives, which may share structural features with the target compound, have shown significant antitumor properties. Specific compounds in this category demonstrated activities close to or even higher than the reference standard Doxorubicin, indicating their potential as antiproliferative agents (George et al., 2013).

Materials Science and Catalysis

  • Luminescence in Co-crystals : Studies on co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, which may include compounds structurally related to the target chemical, have revealed interesting luminescent properties. This research is significant for crystal engineering aimed at developing new materials with unique luminescent characteristics (Li et al., 2015).

Safety and Hazards

The safety information available indicates that this compound is potentially dangerous. The hazard statements associated with it are H302, H315, H318, H335 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-(3-propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-10(2)11-7-8-14(9-11)12-3-5-13(15)6-4-12/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKBDMRGOWNNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCN(C1)C2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1599569-26-2
Record name 4-[3-(propan-2-yl)pyrrolidin-1-yl]cyclohexan-1-one
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